molecular formula C9H6N2 B1457022 4-Ethynyl-1H-indazole CAS No. 1093847-83-6

4-Ethynyl-1H-indazole

Cat. No. B1457022
M. Wt: 142.16 g/mol
InChI Key: VMCKZKKJPWCQIR-UHFFFAOYSA-N
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Description

4-Ethynyl-1H-indazole is a chemical compound with the CAS Number: 1093847-83-6 . It has a molecular weight of 142.16 . It is a relatively stable compound and has a strong absorption band in the ultraviolet-visible region of the spectrum.


Synthesis Analysis

The synthesis of 1H-indazoles, such as 4-Ethynyl-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The Inchi Code for 4-Ethynyl-1H-indazole is 1S/C9H6N2/c1-2-7-4-3-5-9-8 (7)6-10-11-9/h1,3-6H, (H,10,11) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .


Physical And Chemical Properties Analysis

4-Ethynyl-1H-indazole is a powder at room temperature . It is soluble in most organic solvents such as methanol, ethanol, and dichloromethane.

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

  • PI3K Signaling Pathway Inhibition : A series of 3-ethynyl-1H-indazoles has been synthesized and evaluated as potential kinase inhibitors, showing low micromolar inhibition against critical components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. These compounds exhibit antiproliferative activity both in monolayer human cancer cell cultures and in three-dimensional tumor models, suggesting a novel approach for PI3K inhibition and potential clinical utility in cancer therapy (Barile et al., 2010). A similar study presented at the 102nd Annual Meeting of the American Association for Cancer Research further supports these findings (Barile et al., 2011).

Heterocyclic Compounds Synthesis and Biological Activities

  • Efficient Synthetic Routes : Research has developed new and efficient synthetic routes to various 1H-indazole derivatives, highlighting their significance in medicinal chemistry due to their wide range of biological and pharmaceutical applications. Indazoles are recognized for their antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anticancer properties (Shimada et al., 2004); (Gaikwad et al., 2015).

  • Antiproliferative Activity : Certain 1H-Benzo[f]indazole-4,9-dione derivatives, when conjugated with C-protected amino acids, showed significant antiproliferative activity against various cancer cell lines. These findings suggest the promise of these derivatives as molecules for developing new anticancer agents (Molinari et al., 2015).

Molecular Pharmacology and Synthetic Strategies

  • Molecular Pharmacology : Indazole scaffolds are highlighted for their broad-spectrum biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions. The structural versatility of indazoles facilitates the design and synthesis of novel derivatives with potent biological activities, underscoring their importance in drug development and therapeutic interventions (Panda et al., 2022).

Safety And Hazards

The safety information for 4-Ethynyl-1H-indazole includes several hazard statements: H302, H315, H319, H320, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Indazole derivatives have attracted great attention due to their diverse biological activities . Therefore, the development of novel anti-cancer drugs with high efficiency and low toxicity, such as 4-Ethynyl-1H-indazole, is still sorely needed .

properties

IUPAC Name

4-ethynyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-7-4-3-5-9-8(7)6-10-11-9/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCKZKKJPWCQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-1H-indazole

CAS RN

1093847-83-6
Record name 4-ethynyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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